molecular formula C20H21N5O2 B3006537 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379985-11-0

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B3006537
CAS No.: 2379985-11-0
M. Wt: 363.421
InChI Key: FLYFWSLNDMHILP-UHFFFAOYSA-N
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Description

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyrimidine ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-1-yl)benzoyl derivatives: These compounds share the pyrazole and benzoyl moieties but differ in other structural elements.

    Piperidine derivatives: Compounds with a piperidine ring that may have different substituents.

    Pyrimidine derivatives: Compounds containing a pyrimidine ring with various functional groups.

Uniqueness

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which can confer specific chemical and biological properties not found in simpler compounds. This structural complexity can enhance its potential as a versatile tool in research and development.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(17-4-1-5-18(14-17)25-11-3-10-23-25)24-12-6-16(7-13-24)15-27-20-21-8-2-9-22-20/h1-5,8-11,14,16H,6-7,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFWSLNDMHILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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